molecular formula C14H27NO B14303459 1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine CAS No. 116452-98-3

1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine

Cat. No.: B14303459
CAS No.: 116452-98-3
M. Wt: 225.37 g/mol
InChI Key: NLBWOGSOBZOEJT-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of five methyl groups and an allyloxy group attached to the piperidine ring, making it highly sterically hindered.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine typically involves the reaction of 1,2,2,6,6-Pentamethyl-4-piperidone with an appropriate allylating agent under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures. The reaction conditions need to be carefully controlled to avoid side reactions and ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium iodide in acetone or primary amines in ethanol.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine involves its interaction with specific molecular targets and pathways. The compound’s steric hindrance and electronic properties allow it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,2,6,6-Pentamethyl-4-piperidone: A precursor in the synthesis of the target compound.

    1,2,2,6,6-Pentamethyl-4-piperidinol: A related compound with a hydroxyl group instead of an allyloxy group.

    1,2,2,6,6-Pentamethyl-4-piperidinyl methacrylate: A derivative used in polymer chemistry.

Uniqueness

1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine is unique due to its highly sterically hindered structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in various applications, particularly in the synthesis of complex molecules and materials with specific properties .

Properties

CAS No.

116452-98-3

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

1,2,2,6,6-pentamethyl-4-(2-methylprop-2-enoxy)piperidine

InChI

InChI=1S/C14H27NO/c1-11(2)10-16-12-8-13(3,4)15(7)14(5,6)9-12/h12H,1,8-10H2,2-7H3

InChI Key

NLBWOGSOBZOEJT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1CC(N(C(C1)(C)C)C)(C)C

Origin of Product

United States

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